molecular formula C7H11N3 B2404628 4-(Aminomethyl)-6-methylpyridin-2-amine CAS No. 1393569-68-0

4-(Aminomethyl)-6-methylpyridin-2-amine

Cat. No. B2404628
M. Wt: 137.186
InChI Key: FFCIRYQIOZVOOD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridine is a laboratory chemical . It is also known as 4-Picolylamine . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)piperidine, a similar compound, is C6H14N2 . It has been found that these spacer cations have a profound impact on the structural dynamics .


Chemical Reactions Analysis

A compound named Isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles (Cu-IS-AMBA-MNPs) has been used as a catalyst for the Ullmann coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Aminomethyl)piperidine, a similar compound, include a density of 0.9±0.1 g/cm3, a boiling point of 200.0±8.0 °C at 760 mmHg, and a melting point of 25 °C (lit.) .

Scientific Research Applications

Corrosion Inhibition

4-(Aminomethyl)-6-methylpyridin-2-amine has been investigated for its role in corrosion inhibition. Mert, Yüce, Kardaş, and Yazıcı (2014) examined the effect of 2-amino-4-methylpyridine on the corrosion behavior of mild steel in an acidic environment, finding that its presence increased the polarization resistance of the steel, indicating a protective effect against corrosion (Mert et al., 2014).

Complex Formation and Structural Study

The compound has been used in the synthesis of new crown ethers, as investigated by Hayvalı et al. (2003). They synthesized benzo-15-crown-5 ethers with substitutions including 2-amino-4-methylpyridine, exploring their complex formation with sodium perchlorate (Hayvalı et al., 2003).

Chemical Synthesis and Transformations

Various research has been conducted on the synthesis and transformation of compounds involving 4-(Aminomethyl)-6-methylpyridin-2-amine. Notable studies include the work of Hertog et al. (2010) on ring transformations in heterocyclic compounds and the synthesis of trialkyltantalum complexes by Noor, Kretschmer, and Kempe (2006) using derivatives of aminopyridinato ligands (Hertog et al., 2010) (Noor et al., 2006).

Intercalation into α-Titanium Hydrogen Phosphate

The intercalation behavior of 4-(Aminomethyl)-6-methylpyridin-2-amine into α-titanium hydrogen phosphate was studied by Nunes and Airoldi (1999). They found that the compound, among others, can be intercalated into the matrix of α-titanium hydrogen phosphate, changing its structural and chemical properties (Nunes & Airoldi, 1999).

Formation of Aminals

The formation of aminals from reactions involving 4-(Aminomethyl)-6-methylpyridin-2-amine has been investigated. Rakhit, Georges, and Bagli (1979) explored the reaction of this compound with acid chlorides, leading to unexpected aminal formation through a Pummerer type rearrangement (Rakhit, Georges, & Bagli, 1979).

Safety And Hazards

4-(Aminomethyl)pyridine causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(aminomethyl)-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCIRYQIOZVOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-6-methylpyridin-2-amine

CAS RN

1393569-68-0
Record name 4-(aminomethyl)-6-methylpyridin-2-amine
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